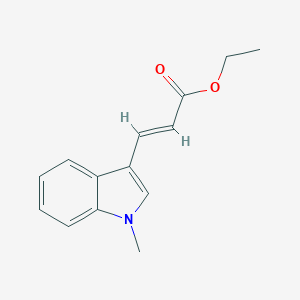

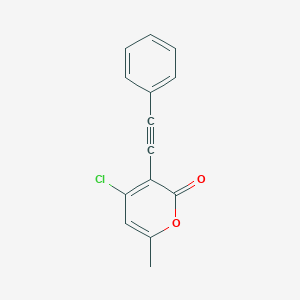

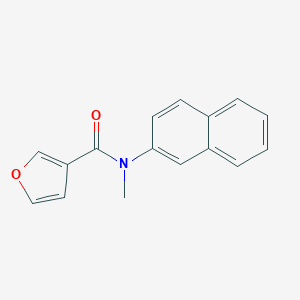

ethyl 3-(1-methyl-1H-indol-3-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate, also known as EMA, is a chemical compound that belongs to the family of indole derivatives. It is widely used in scientific research for its unique properties and potential applications.

Mecanismo De Acción

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate reacts with ROS and undergoes a cyclization reaction, resulting in the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample. ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been shown to selectively detect superoxide anion radicals and hydrogen peroxide, two major types of ROS, with high sensitivity and specificity.

Biochemical and physiological effects:

ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been used to study the role of ROS in various biological processes, such as inflammation, aging, and cancer. It has been shown to inhibit the growth and migration of cancer cells by inducing ROS-mediated apoptosis. ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has also been used to monitor the oxidative stress levels in live animals and to investigate the effects of antioxidants and other therapeutic agents on ROS levels.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has several advantages for lab experiments, such as high sensitivity, selectivity, and stability. It can be easily incorporated into various experimental systems, such as cell cultures, tissues, and live animals. However, ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has some limitations, such as potential toxicity and interference with other fluorescent probes. Therefore, careful optimization and validation of experimental conditions are required to ensure accurate and reliable results.

Direcciones Futuras

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has great potential for future research in various fields, such as cancer biology, neurodegenerative diseases, and drug discovery. Some possible future directions include the development of more selective and sensitive ROS probes, the application of ethyl 3-(1-methyl-1H-indol-3-yl)acrylate in high-throughput screening assays, and the investigation of the role of ROS in cellular signaling and metabolism. Overall, ethyl 3-(1-methyl-1H-indol-3-yl)acrylate is a valuable tool for scientific research and has opened up new avenues for understanding the complex roles of ROS in health and disease.

Métodos De Síntesis

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate can be synthesized by the reaction of ethyl acrylate with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation mechanism and yields ethyl 3-(1-methyl-1H-indol-3-yl)acrylate as a yellow liquid. The synthesis method is relatively simple and efficient, making ethyl 3-(1-methyl-1H-indol-3-yl)acrylate a readily available chemical for scientific research.

Aplicaciones Científicas De Investigación

Ethyl 3-(1-methyl-1H-indol-3-yl)acrylate has been extensively used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that play important roles in various physiological and pathological processes. The detection of ROS is crucial for understanding their functions and developing therapeutic strategies for diseases associated with oxidative stress.

Propiedades

Fórmula molecular |

C14H15NO2 |

|---|---|

Peso molecular |

229.27 g/mol |

Nombre IUPAC |

ethyl (E)-3-(1-methylindol-3-yl)prop-2-enoate |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)9-8-11-10-15(2)13-7-5-4-6-12(11)13/h4-10H,3H2,1-2H3/b9-8+ |

Clave InChI |

HJABZKVWSXXFAN-CMDGGOBGSA-N |

SMILES isomérico |

CCOC(=O)/C=C/C1=CN(C2=CC=CC=C21)C |

SMILES |

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |

SMILES canónico |

CCOC(=O)C=CC1=CN(C2=CC=CC=C21)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)

![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)